![molecular formula C15H21Cl2N5O B6444451 1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one CAS No. 2548999-29-5](/img/structure/B6444451.png)

1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

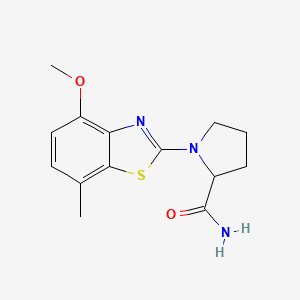

The compound “1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one” is a derivative of 1,2,4-triazole . It has been synthesized and evaluated for its antimycobacterial activity . The compound has shown good activity against Mycobacterium tuberculosis H37Ra strain .

Synthesis Analysis

The compound has been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds 4-ethynyl-2-substituted phenylthiazole were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .Molecular Structure Analysis

The structure of the synthesized compounds was determined by spectral analysis . The compound contains a 1,2,4-triazole ring, which is an important class of bioactive molecules that exhibit significant pharmacological activities .Chemical Reactions Analysis

The compound has been involved in click reactions for its synthesis . Click reactions are a type of chemical reaction that generate products through the assembly of smaller units with high yield and selectivity .科学研究应用

Click Chemistry Ligand

TBTA: serves as a polytriazolylamine ligand that plays a crucial role in click chemistry . Specifically, it stabilizes copper(I) ions, preventing their disproportionation and oxidation. This property enhances the catalytic effect of copper(I) in the azide-alkyne cycloaddition (CuAAC) reaction. Researchers often employ this reaction for bioconjugation, drug discovery, and material science applications .

Anticancer Research

The design and synthesis of derivatives based on TBTA have attracted attention in anticancer research. These substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone compounds have been screened for their in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The goal is to identify potential lead compounds for further development .

Structural Optimization Platform

Researchers have explored 1,2,4-triazole benzoic acid hybrids as a structural optimization platform. By modifying the structure around the triazole ring, they aim to develop more selective and potent anticancer molecules. The versatility of the triazole moiety in these hybrids allows for targeted modifications and fine-tuning of biological activity .

Water-Soluble Ligand

BTTAA: , a derivative related to TBTA , is a next-generation, water-soluble ligand. It significantly accelerates the CuAAC reaction rates while minimizing cell cytotoxicity. This property makes it valuable for bioconjugation, labeling, and other applications where water solubility is essential .

未来方向

The compound has shown good antimycobacterial activity, suggesting that it could serve as a good lead compound for further optimization and development of a newer antitubercular candidate . Further studies could focus on understanding its mechanism of action and evaluating its safety and efficacy in preclinical and clinical studies.

作用机制

Mode of Action

It is known that similar compounds, such as tris(benzyltriazolylmethyl)amine (tbta), function as ligands and biochemical tools for protein and enzyme labeling . They stabilize Cu(I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

The stabilization of cu(i) ions suggests a potential role in biochemical pathways involving copper-catalyzed reactions .

Pharmacokinetics

It is soluble in dmso and dmf, suggesting potential bioavailability .

Result of Action

Similar compounds have shown promising results in stabilizing cu(i) ions, enhancing their catalytic effect in biochemical reactions .

Action Environment

Similar compounds have shown stability without requiring an inert atmosphere or anhydrous conditions .

属性

IUPAC Name |

1-benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O.2ClH/c1-18-14(16-12-17-18)10-19-7-8-20(15(21)11-19)9-13-5-3-2-4-6-13;;/h2-6,12H,7-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLDFNKJTZBWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN2CCN(C(=O)C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444368.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidine](/img/structure/B6444376.png)

![5-chloro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444380.png)

![1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol](/img/structure/B6444386.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine](/img/structure/B6444391.png)

![2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444403.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine](/img/structure/B6444407.png)

![3-chloro-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444428.png)

![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444431.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444433.png)

![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)

![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444441.png)

![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444457.png)